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Abstract

Lorcainide is a potent, Class 1c antiarrhythmic agent developed for the management of
ventricular and supraventricular arrhythmias.[1] Its primary mechanism of action involves the
blockade of fast-acting voltage-gated sodium channels (Nav1.5) in cardiac myocytes, leading
to a reduction in the rapid sodium influx during depolarization.[1] Lorcainide undergoes
extensive hepatic metabolism to an active metabolite, norlorcainide, which possesses similar
antiarrhythmic potency and a significantly longer half-life, contributing to the drug's overall
therapeutic effect.[2][3] While effective in suppressing a range of arrhythmias, its clinical utility
has been hampered by a notable incidence of central nervous system side effects, particularly
sleep disturbances, and the potential for proarrhythmic effects, a concern for all Class 1c
agents.[2][4] This guide provides a comprehensive overview of the pharmacology and
toxicology of lorcainide, presenting quantitative data in structured tables, detailing key
experimental protocols, and visualizing important pathways and workflows.

Pharmacology
Mechanism of Action

Lorcainide is classified as a Class 1c antiarrhythmic agent.[1] Its primary electrophysiological
effect is the potent blockade of the fast sodium channels (Nav1.5) in the heart.[5][6] This action
is state-dependent, with lorcainide exhibiting a high affinity for the open state of the sodium

© 2025 BenchChem. All rights reserved. 1/13 Tech Support


https://www.benchchem.com/product/b1675131?utm_src=pdf-interest
https://www.benchchem.com/product/b1675131?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/1279622/
https://pubmed.ncbi.nlm.nih.gov/1279622/
https://www.benchchem.com/product/b1675131?utm_src=pdf-body
https://www.benchchem.com/product/b1675131?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/3052004/
https://www.ncbi.nlm.nih.gov/books/NBK499903/
https://pubmed.ncbi.nlm.nih.gov/3052004/
https://medicalaffairs.ucsf.edu/sites/g/files/tkssra856/f/wysiwyg/ahpPrivileges/Cardiac%20Stress-Exercise%20Testing%20(Adult,%20Peds).pdf
https://www.benchchem.com/product/b1675131?utm_src=pdf-body
https://www.benchchem.com/product/b1675131?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/1279622/
https://www.researchgate.net/publication/366927159_Long-term_in_vitro_recording_of_cardiac_action_potentials_on_microelectrode_arrays_for_chronic_cardiotoxicity_assessment
https://www.ahajournals.org/doi/pdf/10.1161/01.CIR.72.1.1
https://www.benchchem.com/product/b1675131?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675131?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

channel, leading to a significant reduction in the maximum rate of depolarization (Vmax) of the
cardiac action potential.[1] This results in slowed conduction velocity in the atria, ventricles, and
His-Purkinje system.[7] The dissociation of lorcainide from the sodium channel is slow, a
characteristic feature of Class 1c drugs, which contributes to its potent antiarrhythmic effect.[1]

On the electrocardiogram (ECG), these effects manifest as a prolongation of the PR and QRS
intervals in a dose-dependent manner.[1][5] The effect on the QT interval is variable.[1]
Lorcainide also increases the ventricular fibrillation threshold in a dose-dependent fashion.[1]
While it effectively suppresses ectopic pacemaker activity, its effect on sinus node function is
debated, with some studies reporting a decreased sinus cycle length and others observing no
significant change.[1][8]

Pharmacokinetics

Lorcainide is administered orally and intravenously.[2] It is well absorbed after oral
administration, but its bioavailability is subject to a high and saturable first-pass hepatic
metabolism, leading to non-linear kinetics.[7][9] The bioavailability increases with the dose and
with continued administration.[3]

The drug is extensively metabolized in the liver, with less than 2% of an intravenous dose being
excreted unchanged in the urine.[9] The primary metabolic pathway is N-dealkylation to form
norlorcainide, an active metabolite with antiarrhythmic potency similar to the parent
compound.[1][3] Norlorcainide has a significantly longer elimination half-life than lorcainide
and accumulates to higher steady-state plasma concentrations during chronic oral therapy,
contributing significantly to the overall antiarrhythmic effect.[3][8]

Pharmacodynamics

The antiarrhythmic effects of lorcainide have been demonstrated in various clinical settings. It
is effective in suppressing premature ventricular contractions (PVCs), with studies showing a
reduction of over 80% in many patients.[2] It has also shown efficacy in treating ventricular
tachycardia and in some cases of Wolff-Parkinson-White syndrome.[1][2] The therapeutic
plasma concentrations of lorcainide and norlorcainide show considerable inter-subject
variability.[10]

Toxicology
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Adverse Effects

The most frequently reported adverse effects of lorcainide are related to the central nervous
system (CNS).[2] These include sleep disturbances, dizziness, and headaches, which are more
common with oral administration and may be related to the accumulation of norlorcainide.[1]
While often resolving with continued therapy or dose reduction, these side effects can be
significant enough to necessitate discontinuation of the drug.[2][4]

Cardiac adverse effects are less common but can be serious.[2] As with other Class 1c
antiarrhythmics, lorcainide has the potential to be proarrhythmic, meaning it can worsen
existing arrhythmias or induce new ones.[4] It can also exacerbate underlying conduction
system disease, potentially leading to bundle branch block.[2] Clinically significant myocardial
depression has not been a prominent feature of lorcainide therapy.[2]

Overdose

Overdose with lorcainide can be life-threatening and presents similarly to other Class 1c
antiarrhythmic toxicities.[7][11] A case of fatal lorcainide poisoning involved the ingestion of
2500 mg.[7][12] The clinical presentation included rapid onset of bradycardia, shock, coma,
and seizures.[7][12][13] ECG findings in overdose include marked QRS widening and QT
prolongation.[7] In the reported fatal case, the lorcainide concentration 30-60 minutes post-
ingestion was 1820 ng/mL, with a norlorcainide concentration of 450 ng/mL.[7][12] The
therapeutic range for lorcainide is generally considered to be 150-400 ng/mL.[7]

Data Presentation

Table 1: Pharmacokinetic Parameters of Lorcainide and
Norlorcainide
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Parameter

Lorcainide

Norlorcainide Reference

Elimination Half-life
(t72)

8.9 + 2.3 hours

26.5+ 7.2 hours [1][20]

(may be prolonged to
66 hrs in cardiac

disease)

[1]

7.8 £ 2.2 hours (IV)

26.8 + 8.2 hours (oral)

14.3 + 3.7 hours

(washout)

31.9 £ 8.9 hours

(washout)

[8]

7.6 £ 2.2 hours
(patients with VPB)

[9]

Protein Binding

78%

[1]

83.3 £ 2.9% (patients
with VPB)

[9]

Volume of Distribution
(vd)

6.33 £ 2.23 L/kg

8.8 £ 3.4 L/kg
(patients with VPB)

[9]

Clearance

14.4 £ 3.28 mL/min/kg

Bioavailability (single

oral dose)

1-4.5% (100 mg)

[9]

7-20% (150 mg)

[9]

35-65% (200 mg)

[9]

Time to Steady State

~4.5 days

7-10 days [10]

Table 2: Therapeutic and Toxic Concentrations of
Lorcainide and Norlorcainide

© 2025 BenchChem. All rights reserved.

4/13 Tech Support


https://pubmed.ncbi.nlm.nih.gov/1279622/
https://deepblue.lib.umich.edu/bitstream/handle/2027.42/26164/0000241.pdf
https://pubmed.ncbi.nlm.nih.gov/1279622/
https://empendium.com/mcmtextbook/chapter/B31.1269.3.6.2.
https://pubmed.ncbi.nlm.nih.gov/6617683/
https://pubmed.ncbi.nlm.nih.gov/1279622/
https://pubmed.ncbi.nlm.nih.gov/6617683/
https://pubmed.ncbi.nlm.nih.gov/6617683/
https://pubmed.ncbi.nlm.nih.gov/6617683/
https://pubmed.ncbi.nlm.nih.gov/6617683/
https://pubmed.ncbi.nlm.nih.gov/6617683/
https://deepblue.lib.umich.edu/bitstream/handle/2027.42/26164/0000241.pdf
https://www.benchchem.com/product/b1675131?utm_src=pdf-body
https://www.benchchem.com/product/b1675131?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675131?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Therapeutic .
Toxic/Fatal Plasma
Substance Plasma . Reference
. Concentration
Concentration

o 1820 ng/mL (in a fatal
Lorcainide 40 - 200 ng/mL [7][10]
case)

- 450 ng/mL (in a fatal
Norlorcainide 80 - 300 ng/mL [71[10]
case)

Experimental Protocols

In Vitro Electrophysiology: Cardiac Action Potential
Recording

Objective: To assess the effects of lorcainide on the cardiac action potential in isolated cardiac
tissue.

Methodology:

o Tissue Preparation:
o Canine hearts are excised and placed in cold, oxygenated Tyrode's solution.
o Purkinje fibers or thin slices of ventricular muscle are dissected from the heart.
o The tissue is mounted in a superfusion chamber.

e Superfusion:

o The tissue is continuously superfused with oxygenated Tyrode's solution at 37°C. The
composition of the Tyrode's solution is (in mM): NaCl 137, KCI 5.4, CaCI2 1.8, MgCI2 1.0,
NaH2PO4 0.45, NaHCO3 12, and glucose 5.5.

o The solution is bubbled with 95% O2 and 5% CO2 to maintain a pH of 7.4.

» Electrophysiological Recording:
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o Transmembrane action potentials are recorded using glass microelectrodes filled with 3 M
KCI.

o The tissue is stimulated at a constant frequency (e.g., 1 Hz) using bipolar platinum
electrodes.

o After a stabilization period, baseline action potential parameters are recorded, including:

Resting membrane potential (RMP)

Action potential amplitude (APA)

Maximum upstroke velocity (Vmax)

Action potential duration at 50% and 90% repolarization (APD50 and APD90)
e Drug Application:

o Lorcainide is added to the superfusion solution at increasing concentrations (e.g., 0.6 x
10~ M, 3x 10-¢ M, and 2.4 x 10~> M).

o The effects of each concentration on the action potential parameters are recorded after a
steady-state effect is achieved.

In Vivo Electrophysiology: Programmed Electrical
Stimulation (PES)

Objective: To evaluate the efficacy of lorcainide in preventing the induction of ventricular
tachycardia (VT) in a clinical setting.

Methodology:
o Patient Preparation:

o Patients with a history of spontaneous, sustained VT undergo the procedure in a post-
absorptive state.

o All antiarrhythmic medications are discontinued for at least five half-lives prior to the study.

© 2025 BenchChem. All rights reserved. 6/13 Tech Support


https://www.benchchem.com/product/b1675131?utm_src=pdf-body
https://www.benchchem.com/product/b1675131?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675131?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

o Informed consent is obtained.

e Catheter Placement:

o Multipolar electrode catheters are inserted percutaneously via the femoral vein and
positioned in the right ventricular apex and/or outflow tract under fluoroscopic guidance.

e Baseline Stimulation Protocol:
o Programmed electrical stimulation is performed to induce VT. A typical protocol involves:

» Adrive train of 8 ventricular stimuli (S1) at a fixed cycle length (e.g., 600 ms and 400
ms).

» Delivery of one (S2), two (S3), or three (S4) premature extrastimuli at progressively
shorter coupling intervals.

» |f VT is not induced, the protocol is repeated at a second ventricular site.
e Drug Administration and Repeat Stimulation:
o Lorcainide is administered intravenously (e.g., 2 mg/kg over 5-10 minutes).

o After drug administration, the PES protocol is repeated to assess whether VT is still
inducible.

o The primary endpoint is the prevention of VT induction.

Clinical Trial: Evaluation of Antiarrhythmic Efficacy
using Holter Monitoring

Objective: To assess the efficacy of oral lorcainide in suppressing ventricular arrhythmias in an
outpatient setting.

Methodology:

e Study Design:
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o Arandomized, double-blind, placebo-controlled crossover design is employed.

o Patients with frequent PVCs (e.g., >30/hour) on a baseline 24-hour Holter monitor are
enrolled.

e Treatment Periods:

o Each patient receives lorcainide (e.g., 100 mg twice daily) and a matching placebo for a
defined period (e.g., one week) in a randomized order, separated by a washout period.

» Efficacy Assessment:

o A 24-hour ambulatory ECG (Holter) recording is performed at baseline and at the end of
each treatment period.

o Holter recordings are analyzed for:
» Total number of PVCs
» Frequency of ventricular couplets and runs of non-sustained VT

o Efficacy is defined as a significant reduction in the frequency of these arrhythmias
compared to placebo (e.g., >80% reduction in total PVCs).

» Safety and Tolerability:

o Standard 12-lead ECGs are obtained to monitor for changes in PR, QRS, and QTc
intervals.

o Adverse events are recorded throughout the study.

o Trough plasma concentrations of lorcainide and norlorcainide are measured at the end
of each treatment period.

Analytical Method: Gas-Liquid Chromatography for
Lorcainide and Metabolites

© 2025 BenchChem. All rights reserved. 8/13 Tech Support


https://www.benchchem.com/product/b1675131?utm_src=pdf-body
https://www.benchchem.com/product/b1675131?utm_src=pdf-body
https://www.benchchem.com/product/b1675131?utm_src=pdf-body
https://www.benchchem.com/product/b1675131?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675131?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Objective: To quantify the concentrations of lorcainide and its metabolites in biological
samples.

Methodology:

e Sample Preparation:
o Plasma, urine, or tissue homogenates are used as the biological matrix.
o An internal standard is added to the sample.

o Extraction:

o The parent drug, metabolites, and internal standard are extracted from the biological
matrix at different alkaline pH values using an organic solvent (e.g., heptane-isoamyl
alcohol).

o This is followed by a back-extraction into an acidic solution (e.qg., sulfuric acid) and then a
re-extraction into the organic phase.

e Derivatization:

o The phenolic and N-dealkylated metabolites are silylated to improve their chromatographic
properties.

e Gas-Liquid Chromatography (GLC):

o The extracted and derivatized sample is injected into a gas chromatograph equipped with
an electron-capture detector.

o The concentrations of lorcainide and its metabolites are determined by comparing their
peak areas to that of the internal standard.

o The sensitivity of this method can reach 5 ng/mL for lorcainide and 10-20 ng/mL for its
metabolites in plasma.[1]

Visualizations

© 2025 BenchChem. All rights reserved. 9/13 Tech Support


https://www.benchchem.com/product/b1675131?utm_src=pdf-body
https://www.benchchem.com/product/b1675131?utm_src=pdf-body
https://www.benchchem.com/product/b1675131?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/1279622/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675131?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BH@ Foundational & Exploratory

Check Availability & Pricing

Cardiac Myocyte Membrane

- . Blocks open state Voltage-gated Reduced Phase 0 Depolarization Slowed Conduction Suppression of
LareIait Sodium Channel (Nav1. Raiuiux (Reduced Vmax) Velocity Arrhythmias

Click to download full resolution via product page

Caption: Mechanism of action of lorcainide as a Class 1c antiarrhythmic agent.
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Caption: Primary metabolic pathway of lorcainide.
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Caption: Workflow for a clinical trial evaluating lorcainide efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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